molecular formula C36H23N3 B12966772 3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole

3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole

Cat. No.: B12966772
M. Wt: 497.6 g/mol
InChI Key: ZFHABHHWWYSFKJ-UHFFFAOYSA-N
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Description

3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole is a complex heterocyclic compound that features a unique structure combining carbazole and indolo[2,3-a]carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a palladium-catalyzed coupling reaction, followed by cyclization using a strong acid or base . The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Scientific Research Applications

3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, it may interact with cellular components, leading to the modulation of signaling pathways and induction of cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy.

    Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.

    9H-Carbazole-9-carbothioic methacrylic thioanhydride: A derivative with unique electrochemical properties.

Uniqueness

3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole stands out due to its combination of carbazole and indolo[2,3-a]carbazole moieties, which imparts unique electronic and optical properties. This makes it a valuable compound for advanced materials and electronic applications .

Properties

Molecular Formula

C36H23N3

Molecular Weight

497.6 g/mol

IUPAC Name

3-carbazol-9-yl-11-phenyl-12H-indolo[2,3-a]carbazole

InChI

InChI=1S/C36H23N3/c1-2-10-23(11-3-1)39-34-17-9-6-14-27(34)29-20-19-28-30-22-24(18-21-31(30)37-35(28)36(29)39)38-32-15-7-4-12-25(32)26-13-5-8-16-33(26)38/h1-22,37H

InChI Key

ZFHABHHWWYSFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)C6=C(N5)C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Origin of Product

United States

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